![molecular formula C20H21NO4 B2360439 3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid CAS No. 2137478-29-4](/img/structure/B2360439.png)
3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
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Description
3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as PPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in biochemical research. PPC is a derivative of piperidine and has a molecular weight of 363.43 g/mol.
Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, forming the backbone of various pharmaceuticals. The compound can serve as a key intermediate in synthesizing substituted piperidines, which are present in more than twenty classes of drugs . These derivatives have shown a wide range of pharmacological activities, including antihypertensive, analgesic, anticonvulsant, and antiarrhythmic properties.
Development of Heterogeneous Catalysts
Research has indicated that piperidine derivatives can be synthesized using new heterogeneous catalysts, which are more environmentally friendly and offer good yields and selectivity . The compound could be used to test the efficacy of such catalysts in facilitating the hydrogenation of substituted pyridines into piperidines.
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura coupling is a widely applied carbon–carbon bond-forming reaction in organic chemistry. The compound could be utilized in the development of new boron reagents tailored for specific coupling conditions, enhancing the reaction’s mildness and functional group tolerance .
Pharmacological Research
Given the importance of piperidine structures in pharmaceuticals, this compound could be used to create novel drugs with potential therapeutic applications. It could be particularly useful in the discovery and biological evaluation of new drugs containing the piperidine moiety .
Organic Synthesis Methodology
The compound could be employed in research focused on the development of fast and cost-effective methods for the synthesis of biologically active piperidines. This includes exploring intra- and intermolecular reactions leading to various piperidine derivatives .
properties
IUPAC Name |
3-phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(23)18-17(16-10-5-2-6-11-16)12-7-13-21(18)20(24)25-14-15-8-3-1-4-9-15/h1-6,8-11,17-18H,7,12-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLCIGJFXSJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
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